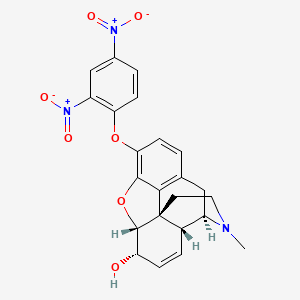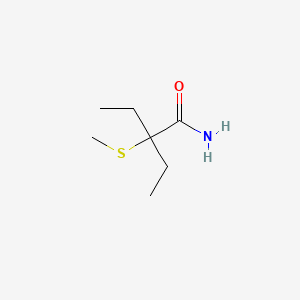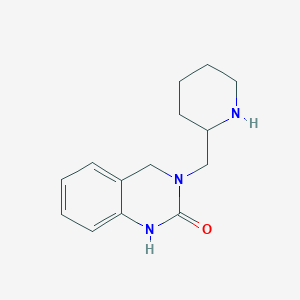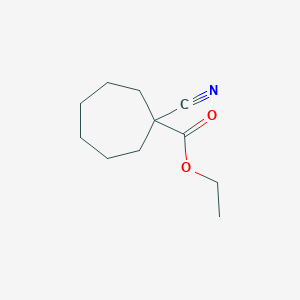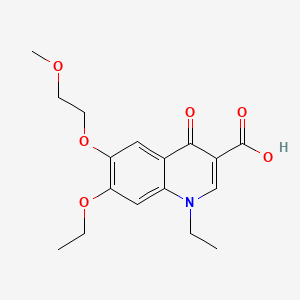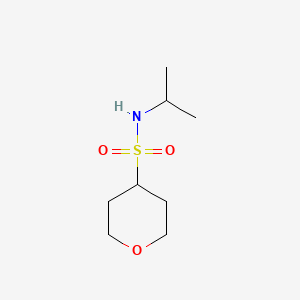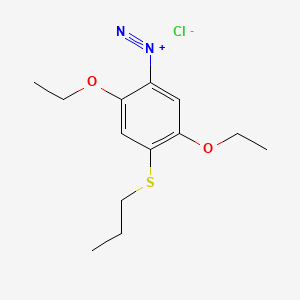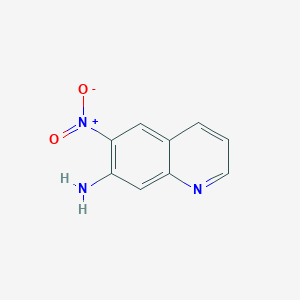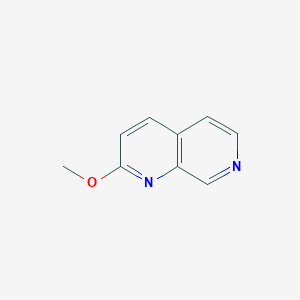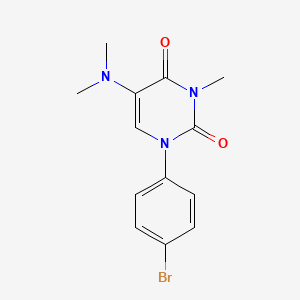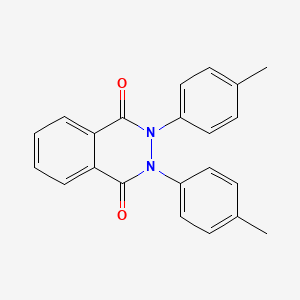
2,3-Bis(4-methylphenyl)-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is an organic compound that belongs to the class of phthalazinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione typically involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the phthalazinedione. The reaction conditions may vary, but common reagents include acetic acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating these targets’ activity, leading to changes in cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinedione: The parent compound with similar chemical properties.
4-Methylphthalazinedione: A derivative with a single methyl group.
2,3-Dihydro-1,4-phthalazinedione: A similar compound without the methyl groups.
Uniqueness
2,3-Dihydro-2,3-bis(4-methylphenyl)-1,4-phthalazinedione is unique due to the presence of two 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it suitable for particular applications.
Propriétés
Numéro CAS |
63546-89-4 |
|---|---|
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2,3-bis(4-methylphenyl)phthalazine-1,4-dione |
InChI |
InChI=1S/C22H18N2O2/c1-15-7-11-17(12-8-15)23-21(25)19-5-3-4-6-20(19)22(26)24(23)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clé InChI |
VOCFSBLXQPRJBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-bromo-2-[[[(2-phenylacetyl)amino]thioxomethyl]amino]-](/img/structure/B13951697.png)
![3-Isopropyl-2H-benzo[b][1,4]oxazine](/img/structure/B13951700.png)
